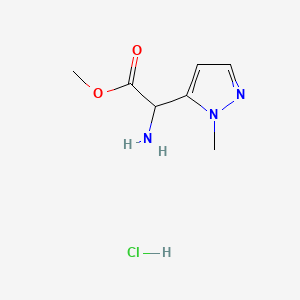
methyl2-amino-2-(1-methyl-1H-pyrazol-5-yl)acetatehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl2-amino-2-(1-methyl-1H-pyrazol-5-yl)acetatehydrochloride is a compound that features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl2-amino-2-(1-methyl-1H-pyrazol-5-yl)acetatehydrochloride typically involves the reaction of 1-methyl-1H-pyrazol-5-amine with ethyl chloroacetate under basic conditions, followed by acidification to obtain the hydrochloride salt. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium ethoxide .
Industrial Production Methods
For industrial-scale production, the process is optimized to ensure high yield and purity. This may involve continuous flow reactors and the use of automated systems to control reaction parameters such as temperature, pressure, and pH. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more sustainable .
Análisis De Reacciones Químicas
Types of Reactions
Methyl2-amino-2-(1-methyl-1H-pyrazol-5-yl)acetatehydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted pyrazoles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product formation .
Major Products
The major products formed from these reactions include various substituted pyrazoles, which can be further functionalized for specific applications in pharmaceuticals and materials science .
Aplicaciones Científicas De Investigación
Methyl2-amino-2-(1-methyl-1H-pyrazol-5-yl)acetatehydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a potential drug candidate for various therapeutic applications.
Industry: The compound is used in the development of new materials with specific properties, such as conductivity and stability
Mecanismo De Acción
The mechanism of action of methyl2-amino-2-(1-methyl-1H-pyrazol-5-yl)acetatehydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its binding affinity and specificity. The compound can modulate various biochemical pathways, leading to its observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
1-Methyl-5-aminopyrazole: Similar in structure but lacks the acetate group.
3-Methyl-1-phenyl-1H-pyrazol-5-yl: Contains a phenyl group instead of the amino and acetate groups.
4,4ʹ-(Arylmethylene)bis(1H-pyrazol-5-ols): Features a bis-pyrazole structure with different substituents
Uniqueness
Methyl2-amino-2-(1-methyl-1H-pyrazol-5-yl)acetatehydrochloride is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C7H12ClN3O2 |
|---|---|
Peso molecular |
205.64 g/mol |
Nombre IUPAC |
methyl 2-amino-2-(2-methylpyrazol-3-yl)acetate;hydrochloride |
InChI |
InChI=1S/C7H11N3O2.ClH/c1-10-5(3-4-9-10)6(8)7(11)12-2;/h3-4,6H,8H2,1-2H3;1H |
Clave InChI |
FRGKYLHNQWMMMF-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=CC=N1)C(C(=O)OC)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



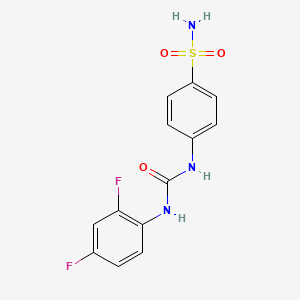
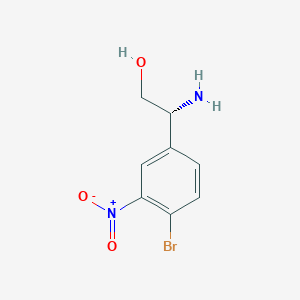
![N-[3-(3-aminopropoxy)propyl]-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]oxyacetamide](/img/structure/B13575489.png)

![4-tert-butyl-N-[(4-carbamoylphenyl)methyl]benzamide](/img/structure/B13575493.png)
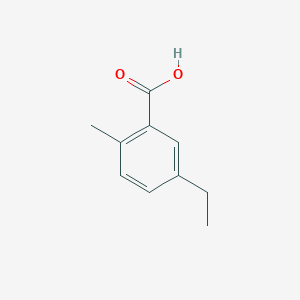
![(3S,4S)-4-(tert-butoxy)-3-{[(tert-butoxy)carbonyl]amino}pentanoicacid](/img/structure/B13575506.png)
![N-[2-(pyrrolidin-1-yl)phenyl]-2-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B13575510.png)
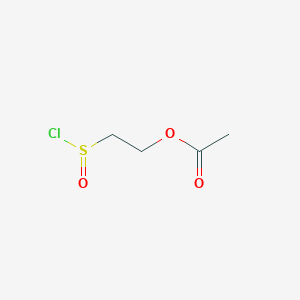
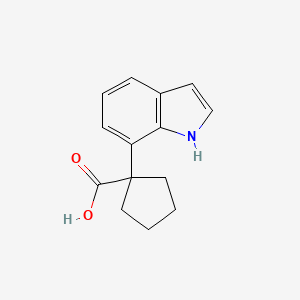
![4-[(Tert-butyldiphenylsilyl)oxy]-2-methylbutan-1-ol](/img/structure/B13575525.png)
![2-bromo-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoic acid](/img/structure/B13575532.png)

